molecular formula C9H14N6 B13172895 N2,N2-Diethyl-9H-purine-2,6-diamine

N2,N2-Diethyl-9H-purine-2,6-diamine

Cat. No.: B13172895
M. Wt: 206.25 g/mol
InChI Key: DKCQTGRLZTUGMM-UHFFFAOYSA-N
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Description

N2,N2-Diethyl-9H-purine-2,6-diamine is a chemical compound with the molecular formula C9H14N6 and a molecular weight of 206.25 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Diethyl-9H-purine-2,6-diamine typically involves the alkylation of 9H-purine-2,6-diamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,N2-Diethyl-9H-purine-2,6-dione, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

N2,N2-Diethyl-9H-purine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N2-Diethyl-9H-purine-2,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-Diethyl-9H-purine-2,6-diamine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

2-N,2-N-diethyl-7H-purine-2,6-diamine

InChI

InChI=1S/C9H14N6/c1-3-15(4-2)9-13-7(10)6-8(14-9)12-5-11-6/h5H,3-4H2,1-2H3,(H3,10,11,12,13,14)

InChI Key

DKCQTGRLZTUGMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

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